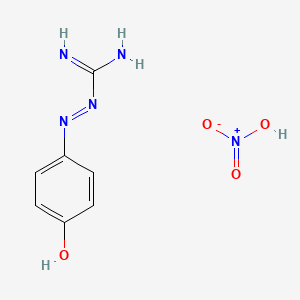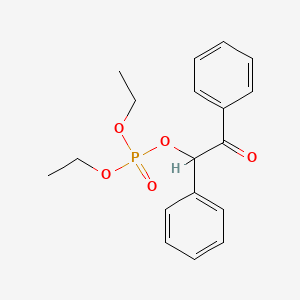![molecular formula C11H12N4O2S B14148534 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide CAS No. 1310351-12-2](/img/structure/B14148534.png)
2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a thiophene ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-3-pyrazolecarboxaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or methanol as solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(5-oxo-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide.
Reduction: Formation of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The pyrazole and thiophene rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(benzothiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
What sets 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
1310351-12-2 |
|---|---|
Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-7(9-3-2-4-18-9)12-14-10(16)5-8-6-11(17)15-13-8/h2-4,6H,5H2,1H3,(H,14,16)(H2,13,15,17)/b12-7- |
InChI Key |
UOYHZPUVWOXHEG-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=CC(=O)NN1)/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC(=O)NN1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


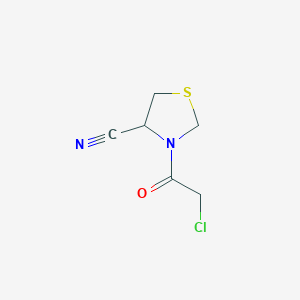
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

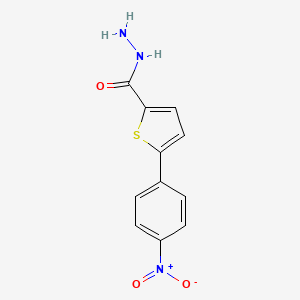
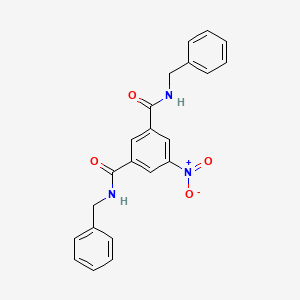
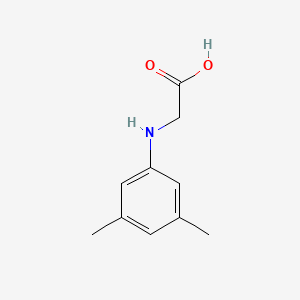
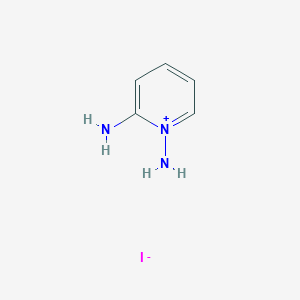

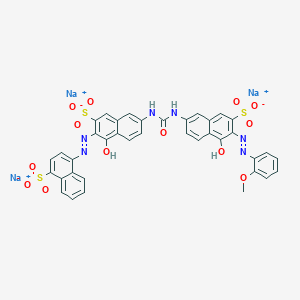
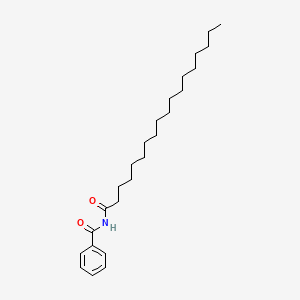
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
